4,9-Dihydro-3H-beta-carbolin-6-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4,9-dihydro-3H-pyrido[3,4-b]indol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-7-1-2-10-9(5-7)8-3-4-12-6-11(8)13-10/h1-2,5-6,13-14H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRGICSGVDHNGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC2=C1C3=C(N2)C=CC(=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555530 | |
| Record name | 4,9-Dihydro-3H-beta-carbolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7277-34-1 | |
| Record name | 4,9-Dihydro-3H-beta-carbolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Endogenous Biogenesis of Dihydro Beta Carbolines
Biosynthetic Pathways and Precursors
Role of α-Dicarbonyl Compounds and Amino Acids (e.g., Glycine) in Dihydro-Beta-Carboline Formation
The formation of the dihydro-beta-carboline scaffold is a complex process rooted in the reaction between indoleamine derivatives, most notably tryptophan, and various aldehydes or α-dicarbonyl compounds. This reaction, a variation of the Pictet-Spengler reaction, is of significant interest due to its occurrence under physiological conditions and its role in the generation of a diverse array of bioactive molecules.
The core mechanism involves the condensation of an amino acid, such as L-tryptophan, with an α-dicarbonyl compound. nih.govresearchgate.net This process is initiated by the nucleophilic attack of the amino group of the amino acid on one of the carbonyl groups of the α-dicarbonyl compound, leading to the formation of a Schiff base. Subsequent cyclization, driven by the electrophilic nature of the imine carbon and the nucleophilicity of the indole (B1671886) ring at the C-2 position, results in the formation of a spiro-intermediate. This is followed by rearrangement and dehydration to yield the tricyclic dihydro-beta-carboline ring system. nih.govresearchgate.net
A proposed mechanism suggests that the reaction between L-tryptophan and an α-dicarbonyl compound can proceed through an imine-enamine or keto-endiol tautomerism, which then cyclizes to form a 3,4-dihydro-β-carboline-3-carboxylic acid intermediate. nih.govresearchgate.net Subsequent oxidation and decarboxylation lead to the formation of the aromatic β-carboline. nih.govresearchgate.net The detection of these dihydro-β-carboline-3-carboxylic acid intermediates supports this proposed reaction sequence. researchgate.net
The reactivity and the final product are influenced by the specific nature of the α-dicarbonyl compound and the amino acid involved. While the prompt specifically mentions glycine (B1666218), the primary amino acid precursor for the beta-carboline skeleton is widely recognized to be tryptophan and its derivatives due to the presence of the indoleamine side chain which is essential for the cyclization reaction. nih.govnih.govresearchgate.net Glycine, being the simplest amino acid, does not possess the necessary indole structure to form the beta-carboline core through this pathway. However, it can play a role in the broader context of cellular metabolism where α-dicarbonyl compounds are generated.
The formation of these β-carbolines is also dependent on reaction conditions such as pH and temperature, with acidic conditions and increased temperatures favoring their production. nih.govnih.govresearchgate.netacs.org
Detailed Research Findings
Recent research has shed light on the specific products arising from the reaction of L-tryptophan with various α-dicarbonyl compounds, which are reactive species generated in foods and in vivo. nih.govresearchgate.net These studies have demonstrated that the reaction is not limited to simple aldehydes and can involve more complex α-dicarbonyls, leading to a variety of substituted β-carbolines.
For instance, the reaction of L-tryptophan with:
Glyoxal yields 1-hydroxymethyl-β-carboline (HME-βC) and its corresponding 3-carboxylic acid derivative. nih.govresearchgate.net
Methylglyoxal results in the formation of 1-(1-hydroxyethyl)-β-carboline (HET-βC) and its 3-carboxylic acid. nih.govresearchgate.net
3-Deoxyglucosone produces a range of more complex β-carbolines, including 1-(1,3,4,5-tetrahydroxypent-1-yl)-β-carboline isomers. nih.govresearchgate.net
These findings underscore the role of α-dicarbonyl compounds, often formed during the Maillard reaction in food processing or as byproducts of glycolysis and other metabolic pathways, as key precursors in the formation of β-carbolines. nih.gov The resulting β-carbolines, derived from these reactions, are sometimes considered advanced glycation end products (AGEs). nih.govacs.org
The table below summarizes the β-carboline products formed from the reaction of L-tryptophan with specific α-dicarbonyl compounds.
| α-Dicarbonyl Compound | Amino Acid Precursor | Resulting β-Carboline Product(s) |
| Glyoxal | L-Tryptophan | 1-hydroxymethyl-β-carboline (HME-βC), 1-hydroxymethyl-β-carboline-3-carboxylic acid |
| Methylglyoxal | L-Tryptophan | 1-(1-hydroxyethyl)-β-carboline (HET-βC), 1-(1-hydroxyethyl)-β-carboline-3-carboxylic acid |
| 3-Deoxyglucosone | L-Tryptophan | 1-(1,3,4,5-tetrahydroxypent-1-yl)-β-carboline isomers, 1-(1,4,5-trihydroxypent-1-yl)-β-carboline, 1-(1,5-dihydroxypent-3-en-1-yl)-β-carboline |
Synthetic Methodologies and Chemical Derivatization of the 4,9 Dihydro 3h Beta Carboline Scaffold
Development of Total Synthesis Approaches for 4,9-Dihydro-3H-beta-carbolin-6-ol and Related Compounds
The total synthesis of this compound and its analogs relies on established and modern methods for constructing the tricyclic pyrido[3,4-b]indole system. The primary precursor for a 6-hydroxy-β-carboline is typically a 5-hydroxylated tryptamine (B22526) or tryptophan derivative, such as serotonin (B10506) (5-hydroxytryptamine) or 5-hydroxytryptophan. mdpi.com
The Pictet–Spengler reaction is a cornerstone in the synthesis of β-carbolines. wikipedia.orgljmu.ac.uk This reaction involves the acid-catalyzed cyclization of a β-arylethylamine, such as a tryptamine derivative, with an aldehyde or ketone. wikipedia.org The mechanism proceeds through the formation of an iminium ion, which is then attacked by the electron-rich indole (B1671886) ring at the C2 position, leading to the formation of the tetrahydro-β-carboline (THBC) core. wikipedia.orgnih.gov
A direct application of this reaction for a closely related structure involves the condensation of Nω-methyl serotonin with formaldehyde (B43269). This pH-guided reaction yields N-methyl-6-hydroxy-1,2,3,4-tetrahydro-β-carboline, a direct precursor to the dihydro- variant. nih.gov Similarly, 5-methoxytryptophan, where the hydroxyl group is protected as a methyl ether, can be condensed with formaldehyde to produce DL-6-methoxy-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid. scispace.com This intermediate can then be further processed through oxidation and reduction steps to yield the desired carboline. scispace.com
The Pictet–Spengler reaction's versatility is demonstrated in its application to solid-phase combinatorial chemistry and its use with a wide array of tryptamines and carbonyl compounds to generate diverse libraries of β-carboline derivatives. wikipedia.orgmdpi.com
| Starting Material | Carbonyl Compound | Catalyst/Conditions | Product | Overall Yield | Reference |
| DL-5-Methoxytryptophan | Formaldehyde | Not specified | 6-Methoxy-β-carboline | - | scispace.com |
| Nω-methyl serotonin | Formaldehyde | pH-guided | N-methyl-6-hydroxy-1,2,3,4-tetrahydro-β-carboline | - | nih.gov |
| L-tryptophan | Various aldehydes | Dry DCM, room temp | 1-Substituted-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acids | - | beilstein-journals.org |
Beyond the classic Pictet-Spengler reaction, other methodologies have been developed for the synthesis of the β-carboline scaffold. The Bischler–Napieralski reaction offers an alternative route, which was successfully employed in the 12-step total synthesis of 6-hydroxymetatacarboline D from 5-hydroxytryptophan. mdpi.com In this synthesis, the β-carboline skeleton was formed via the Bischler–Napieralski reaction, followed by a mild, copper(II) bromide (CuBr₂)-catalyzed oxidation of the resulting 3,4-dihydro-β-carboline (DHBC) intermediate to the fully aromatic β-carboline. mdpi.comljmu.ac.uk
The oxidation of tetrahydro-β-carbolines (THBCs) or dihydro-β-carbolines (DHBCs) is a critical step in many total syntheses to achieve the desired level of saturation. ljmu.ac.uk Various reagent-based systems have been optimized for this transformation. For instance, trichloroisocyanuric acid (TCCA) can be used as a mild oxidant at room temperature, where carefully controlling the stoichiometry allows for the selective formation of either the DHBC or the fully aromatic β-carboline. ljmu.ac.uk Another method involves a temperature-controlled chemoselective dehydrogenation using iodine and hydrogen peroxide in DMSO; this system can selectively yield DHBCs at 60 °C or fully aromatized β-carbolines at 100 °C. ljmu.ac.uk
| Substrate | Reagent/Catalyst | Conditions | Product | Yield | Reference |
| Dihydro-β-carboline (DHBC) | CuBr₂, Amine Base, Air | Not specified | β-Carboline | - | ljmu.ac.uk |
| Tetrahydro-β-carboline (THBC) | I₂ / H₂O₂ | DMSO, 60 °C | Dihydro-β-carboline (DHBC) | - | ljmu.ac.uk |
| Tetrahydro-β-carboline (THBC) | I₂ / H₂O₂ | DMSO, 100 °C | β-Carboline | - | ljmu.ac.uk |
| Tetrahydro-β-carboline (THBC) | TCCA (0.35 equiv.) | Room temp, 15 min | Dihydro-β-carboline (DHBC) | - | ljmu.ac.uk |
Strategies for Regioselective Functionalization and Derivatization
Once the core 4,9-dihydro-3H-beta-carboline scaffold is assembled, regioselective functionalization is key to creating diverse analogs with varied properties.
Modern C-H functionalization techniques offer powerful tools for directly introducing substituents onto the β-carboline ring system. A notable example is the Ru(II)-catalyzed regioselective hydroxymethylation. acs.org Using the β-carboline itself as a directing group, this method employs paraformaldehyde as the hydroxymethyl source to achieve regioselective C-C bond formation, yielding monohydroxymethylated products. acs.orgresearchgate.net This reaction proceeds efficiently under microwave irradiation in a greener solvent system. researchgate.net
Similarly, Ru(II)-catalyzed carbene insertion strategies have been developed to functionalize β-carbolines, enabling the construction of various pharmacologically relevant structures. rsc.org Another approach to diversification involves creating reactive handles on the core structure. For example, 1-substituted tetrahydro-β-carbolines can be oxidized to their corresponding β-carboline-3-carboxylates, which are then converted to 3-formyl-9H-β-carbolines. beilstein-journals.org These aldehyde derivatives serve as versatile precursors for further modifications, such as the Morita–Baylis–Hillman reaction, to install diverse substituents at the C-3 position. beilstein-journals.org
The synthesis of novel analogs often involves transforming the core structure into different, yet related, heterocyclic systems. A mild and efficient two-step synthesis has been developed to convert 3-substituted β-carbolines into 3-substituted β-carbolinone derivatives. researchgate.net This process involves N-oxidation of the pyridine (B92270) nitrogen followed by a rearrangement in the presence of acetic anhydride. researchgate.net
Furthermore, new catalytic methods have been devised to construct substituted dihydro- and tetrahydro-β-carboline analogs. An intramolecular Michael addition promoted by a catalytic amount of indium(III) bromide (InBr₃) provides an efficient route to 4-substituted 1,2,3,4-tetrahydro-β-carboline derivatives in excellent yields. nih.gov This reaction is versatile, proceeding in both anhydrous organic and aqueous media. nih.gov
Advanced Synthetic Methodologies
Advanced synthetic strategies often employ cascade or multicomponent reactions to build molecular complexity rapidly from simple starting materials. A one-pot, three-component biscyclization reaction has been utilized for the synthesis of the polycyclic β-carboline alkaloid evodiamine (B1670323) from tryptamine and N-methylisatoic anhydride. mdpi.com This demonstrates the power of tandem reactions to construct complex scaffolds efficiently. mdpi.com
Another sophisticated approach is the synergistic catalytic asymmetric cascade reaction. For the related tetrahydro-γ-carboline scaffold, a cascade process combining an allylation and an iso-Pictet-Spengler cyclization has been developed. nih.gov Such methods allow for the predictable and stereodivergent synthesis of multiple stereoisomers from simple, achiral precursors by selecting the appropriate catalyst combination. nih.gov These advanced methodologies, while not yet explicitly reported for this compound, represent the forefront of heterocyclic synthesis and hold significant potential for future applications in constructing complex β-carboline analogs.
Electrochemical Synthesis Conditions
Electrochemical methods offer a powerful and green alternative to traditional chemical oxidants for the synthesis and modification of β-carboline derivatives. The electrochemical oxidation of tetrahydro-β-carbolines can be precisely controlled to yield different products.
Research on the electrochemical oxidation of 1-methyl-6-hydroxy-1,2,3,4-tetrahydro-β-carboline, a close analog to the precursor of this compound, has been conducted in neutral aqueous solutions using a pyrolytic graphite (B72142) electrode. nih.gov The voltammetric analysis revealed two distinct oxidation peaks. nih.gov At lower potentials, the tetrahydro-β-carboline is oxidized to a radical intermediate, which can then dimerize. nih.gov At more positive potentials, further oxidation can occur, leading to the formation of dione (B5365651) derivatives. nih.gov This demonstrates that the reaction outcome can be tuned by the applied potential. The electrochemical oxidation of various tetrahydro-β-carbolines has also been explored in flow cells, which can enhance mass transport and improve reaction efficiency. rsc.orgchemrxiv.org These flow systems, often using mediators like bromide ions, provide a continuous and scalable method for such transformations. rsc.org For instance, an electrochemical oxidative rearrangement of tetrahydro-β-carbolines to spirooxindoles has been successfully demonstrated in a zero-gap flow cell, highlighting the utility of electrochemistry in generating complex molecular architectures from the β-carboline scaffold. rsc.orgchemrxiv.org
Table 1: Electrochemical Oxidation Products of a 1-methyl-6-hydroxy-1,2,3,4-tetrahydro-β-carboline nih.gov
| Oxidation Potential | Major Product(s) |
| Less positive potential | Dimeric species (e.g., 5,5'-bi(1-methyl-6-hydroxy-1,2,3,4-tetrahydro-β-carboline)) |
| More positive potential | 1-methyl-1,2,3,4-tetrahydro-β-carboline-5,6-dione |
Green Chemistry Approaches in Dihydro-Beta-Carboline Synthesis
Green chemistry principles are increasingly being applied to the synthesis of β-carbolines to reduce the use of hazardous reagents and solvents, and to improve energy efficiency.
A significant green innovation is the use of deep eutectic solvents (DESs) in electrochemical synthesis. nih.govresearchgate.net DESs are mixtures of hydrogen bond donors and acceptors that form a liquid with a low melting point. They can act as the solvent, catalyst, and electrolyte simultaneously, eliminating the need for volatile organic solvents and supporting electrolytes. nih.govresearchgate.net The synthesis of tetrahydro-β-carboline derivatives has been successfully achieved in a one-pot, two-step electrochemical process using a choline (B1196258) chloride/ethylene glycol-based DES. nih.govresearchgate.net This approach simplifies the workup procedure and reduces waste. nih.gov
Another green strategy involves the use of biocatalysts. Heme peroxidases, such as horseradish peroxidase, have been shown to efficiently catalyze the oxidation of tetrahydro-β-carbolines to their aromatic β-carboline counterparts in the presence of hydrogen peroxide. nih.gov This enzymatic method operates under mild conditions and offers high selectivity. nih.gov
The use of recyclable catalysts also aligns with green chemistry principles. The selective oxidation of tetrahydro-β-carbolines to either dihydro-β-carbolines or fully aromatic β-carbolines has been achieved using a manganese oxide-based composite catalyst. researchgate.net The selectivity can be controlled by tuning the reaction solvent and temperature, allowing for the targeted synthesis of the desired product. researchgate.net
Furthermore, the Pictet-Spengler reaction itself, the key step in forming the tetrahydro-β-carboline precursor, can be performed under greener conditions. The use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a recyclable solvent and catalyst has been shown to be effective for this transformation.
Mechanochemical Synthesis Techniques
Mechanochemistry, the use of mechanical force to induce chemical reactions, represents a solvent-free or low-solvent approach to synthesis, which is inherently a green methodology. This technique is typically performed in a ball mill, where the mechanical energy from grinding initiates the reaction between solid-state reactants.
While the direct mechanochemical synthesis of this compound has not been explicitly detailed, the synthesis of other β-carboline derivatives using this method demonstrates its feasibility for this class of compounds. For example, the quaternization of a β-carboline derivative has been successfully carried out via mechanochemical means. mdpi.com In a typical procedure, the solid reactants, such as the β-carboline, an alkylating agent, and a base, are ground together in a shaker mill with stainless steel balls. mdpi.com A small amount of a liquid, such as methanol (B129727) or ethanol, can be added to facilitate the reaction, a technique known as liquid-assisted grinding. mdpi.com This method avoids the use of bulk solvents, simplifies purification, and can lead to shorter reaction times.
The application of mechanochemistry to the oxidation of a 6-hydroxy-tetrahydro-β-carboline to its dihydro derivative would involve grinding the precursor with a solid oxidizing agent. This solvent-free approach could offer a more sustainable route to the target compound.
Chemical Derivatization
The 4,9-dihydro-3H-beta-carboline scaffold, particularly with a hydroxyl group at the 6-position, offers several sites for chemical modification to produce a library of derivatives. These derivatizations can occur at the nitrogen atoms of the piperidine (B6355638) and pyrrole (B145914) rings, as well as at the hydroxyl group.
One documented example involves the derivatization of (-)-(3S)-6-hydroxy-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, a close structural relative. nih.gov The reaction of this compound with various isocyanates and isothiocyanates leads to the formation of β-carboline-hydantoin and -thiohydantoin systems, respectively. nih.gov This reaction demonstrates the reactivity of the secondary amine in the piperidine ring and provides a route to more complex heterocyclic structures fused to the β-carboline framework. nih.gov
Elucidation of Key Structural Elements Governing Biological Activity
The biological profile of dihydro-β-carbolines is highly dependent on the nature and position of various substituents on the core ring structure, as well as the degree of saturation of the carboline system.
Impact of Hydroxylation Pattern on Dihydro-Beta-Carboline Activity
The presence and position of hydroxyl (-OH) groups on the β-carboline skeleton significantly influence the biological activity. Polar groups such as hydroxyl and methoxy (B1213986) groups have been shown to increase the binding affinity of β-carboline derivatives in certain contexts. researchgate.net For instance, in a series of β-carboline-based hydroxamate derivatives, the placement of substituents, including hydroxyl groups, was critical for their inhibitory effects on histone deacetylases (HDACs) and their resulting antiproliferative activities. nih.gov The synthesis of 6-hydroxymetatacarboline D, a related β-carboline, highlights the importance of the hydroxyl group at the C-6 position, a feature shared with this compound. mdpi.com
Role of Alkyl and Other Substituents on Activity Profile
The introduction of various alkyl and other substituents at different positions of the dihydro-β-carboline ring system has a profound impact on the resulting activity profile. SAR studies have demonstrated that substitutions on the β-carboline skeleton can modulate activity. researchgate.net For example, in a study of β-carboline-dithiocarbamate hybrids, N9-methyl substitution led to increased cytotoxic activity compared to the unsubstituted N9-H analogues. nih.gov Furthermore, the nature of the substituent at the C1 position can also dictate the pharmacological outcome. The replacement of a phenyl ring with a β-carboline scaffold in certain compounds produced highly potent derivatives, with the linker between the two moieties having a distinctive influence on potency. nih.gov In another example, the introduction of an (R)-methyl group on an oxyacetyl linker in a series of 2,3,4,9-tetrahydro-1H-β-carboline derivatives resulted in potent antimalarial activity. nih.gov
| Compound Class | Substituent Modification | Observed Effect on Activity | Reference |
|---|---|---|---|
| β-Carboline-dithiocarbamate hybrids | N9-methyl substitution | Increased cytotoxic activity | nih.gov |
| 2,3,4,9-Tetrahydro-1H-β-carboline derivatives | (R)-methyl group on oxyacetyl linker | Potent antimalarial activity | nih.gov |
| β-Carboline-based hydroxamate derivatives | Varied substitutions | Modulated HDAC inhibitory effects | nih.gov |
Significance of Aromaticity and Saturation State within the Beta-Carboline Ring System
The degree of saturation of the β-carboline ring system is a critical determinant of its biological activity. The family of β-carbolines includes fully aromatic β-carbolines, partially saturated dihydro-β-carbolines (like this compound), and fully saturated tetrahydro-β-carbolines. mdpi.com Each of these states confers distinct pharmacological properties. For instance, in the context of antimalarial agents, SAR studies have been conducted across all three saturation levels to design new derivatives. nih.gov In some cases, tetrahydro-β-carboline derivatives were found to be more active against certain cancer cell lines than their corresponding dihydro-β-carboline counterparts. nih.gov The planar aromatic ring of β-carbolines is thought to facilitate intercalation into DNA, a mechanism of action for their antitumor effects. nih.gov The partially saturated nature of dihydro-β-carbolines provides a different three-dimensional structure, which can lead to altered interactions with biological targets.
Computational Chemistry and Molecular Modeling Applications in SAR
Computational methods are invaluable tools for understanding the SAR of dihydro-β-carbolines at a molecular level, enabling the prediction of biological activity and guiding the design of new, more potent analogues.
Quantum Chemical Investigations (DFT, FMO, NBO, MEP)
Quantum chemical methods such as Density Functional Theory (DFT) are employed to investigate the electronic properties of dihydro-β-carbolines. rsc.org These studies can provide insights into the molecule's reactivity, stability, and spectroscopic features. rsc.org For related β-carboline systems, DFT calculations have been used to optimize ground state geometries and have been complemented by Time-Dependent DFT (TD-DFT) to understand their photophysical properties. researchgate.net Such computational analyses can help to rationalize the mechanisms of action of these compounds. ingentaconnect.com
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This method is instrumental in identifying potential biological targets and understanding the molecular interactions that underpin the activity of dihydro-β-carboline derivatives. For example, docking studies with β-carboline hybrids have shown good electrostatic interactions with the active sites of enzymes like tubulin and kinesin spindle protein (KSP). nih.gov In the design of N-substituted tetrahydro-β-carbolines as mu-opioid receptor ligands, molecular docking was used to assess the binding affinity of designed compounds against the active and inactive states of the receptor. nih.gov Furthermore, molecular modeling of a tetrahydro-β-carboline derivative suggested that a specific conformer, stabilized by an (R)-methyl group, was the active conformation for its antimalarial effects. nih.gov These simulations provide a rational basis for the observed SAR and guide the design of new compounds with improved target specificity and potency.
Advancements in the Molecular Design of β-Carboline Derivatives: A Focus on this compound
The intricate relationship between the chemical structure of a compound and its biological activity is a cornerstone of medicinal chemistry. For the β-carboline class of compounds, this relationship has been the subject of extensive research, paving the way for the development of novel therapeutic agents. This article delves into the structure-activity relationship (SAR) studies and rational molecular design strategies centered around the specific chemical entity, this compound, and its derivatives.
Structure Activity Relationship Sar Studies and Rational Molecular Design
The exploration of the β-carboline scaffold has revealed that minor structural modifications can lead to significant changes in pharmacological profiles. The following sections detail the quantitative and qualitative approaches used to understand and leverage these relationships for the development of enhanced functional derivatives of 4,9-Dihydro-3H-beta-carbolin-6-ol.
Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available research, broader 3D-QSAR studies on various β-carboline derivatives offer valuable insights into the structural features governing their activity, particularly as antitumor agents. nih.govresearchgate.net
These studies, employing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have identified key pharmacophoric points on the β-carboline ring system. The models consistently indicate that substitutions at positions C1, N2, C3, C7, and N9 of the β-carboline ring are critical for modulating biological activity. nih.gov For instance, the antitumor potency of β-carboline derivatives has been shown to be influenced by the steric and electrostatic fields around these positions.
A typical 3D-QSAR study on a set of β-carboline derivatives yielded robust models with good predictive power, as indicated by the cross-validated correlation coefficient (q²) and non-cross-validated correlation coefficient (r²) values. nih.govbenthamdirect.com These models help in predicting the activity of novel derivatives and guide the synthesis of more potent compounds.
Table 1: Key Findings from 3D-QSAR Studies on β-Carboline Derivatives
| QSAR Model | Key Findings | Reference |
| CoMFA | Steric and electrostatic fields at positions 1, 2, 3, 7, and 9 are crucial for antitumor activity. | nih.gov |
| CoMSIA | In addition to steric and electrostatic fields, hydrophobic and hydrogen bond donor/acceptor fields contribute significantly to the activity. | nih.gov |
| Ligand-based Pharmacophore Modeling | A five-point pharmacophore model identified key features for DNA intercalation and antitumor effects. | benthamdirect.com |
Rational drug design leverages the understanding of a biological target's structure and the mechanism of action of a lead compound to design more potent and selective analogs. For the β-carboline scaffold, rational design has been successfully applied to develop derivatives with specific pharmacological profiles.
A key challenge in drug development is to design compounds that interact selectively with a specific biological target, thereby minimizing off-target effects. For β-carboline derivatives, achieving target selectivity has been a major focus, particularly for GABAA/benzodiazepine (B76468) receptors and various kinases. nih.govnih.gov
Research on 3,6-disubstituted β-carbolines has demonstrated that the substituent at the C6 position plays a crucial role in determining subtype selectivity at GABAA receptors. nih.gov Studies have shown that large substituents at this position are well-tolerated and can project into specific regions of the receptor, thereby enhancing selectivity for certain subtypes. nih.gov
For instance, in a series of 6-substituted β-carboline-3-carboxylates, the introduction of an acetylenyl group at the C6 position resulted in a ligand with high affinity and selectivity for the α1β3γ2 GABAA/benzodiazepine receptor subtype. nih.gov This highlights a key principle for the rational design of derivatives of this compound: the 6-hydroxy group can be used as a handle for further derivatization to achieve desired target selectivity.
Table 2: Influence of C6-Substitution on GABAA Receptor Subtype Selectivity
| Compound | C6-Substituent | Target Selectivity | Reference |
| βCCt | H | Moderate α1 selectivity | nih.gov |
| WYS8 (analogue) | Acetylenyl | High α1 selectivity | nih.gov |
| 6-iodo-βCCt | Iodo | Intermediate for further modification | nih.gov |
These findings suggest that by modifying the 6-hydroxy group of this compound, for example, by etherification or esterification with bulky groups, it may be possible to design derivatives with enhanced selectivity for specific receptor subtypes or enzymes.
The rational design of β-carboline derivatives also extends to optimizing their structural features to achieve specific mechanistic outcomes, such as inhibiting a particular enzyme or interacting with a specific binding pocket. In the context of developing kinase inhibitors, in silico docking and structure-activity relationship studies have guided the design of potent and selective β-carboline analogs. nih.gov
For example, starting from the moderately potent haspin kinase inhibitors harmine (B1663883) and harmol, rational design based on the crystal structure of the kinase led to the synthesis of analogs with significantly increased inhibitory potency. nih.gov This was achieved by identifying key interactions between the β-carboline scaffold and the enzyme's active site and then modifying the lead compounds to enhance these interactions.
Similarly, for this compound, computational modeling and docking studies could be employed to understand its interaction with potential biological targets. The 6-hydroxy group, being a hydrogen bond donor and acceptor, is likely to play a crucial role in the binding of the molecule to its target. Rational design strategies could then focus on modifying this group or its steric and electronic environment to optimize these interactions for a desired mechanistic outcome. For instance, converting the hydroxyl group to a methoxy (B1213986) group, as seen in the potent 1-aryl-β-carboline 15g, can dramatically alter potency, suggesting that subtle changes to the oxygenation pattern are critical. acs.org
Molecular and Cellular Mechanisms of Action of 4,9 Dihydro 3h Beta Carbolin 6 Ol and Beta Carboline Analogs
Receptor and Transporter Interaction Studies
In addition to enzyme inhibition, β-carbolines interact with various receptors and transporters in the central nervous system, contributing to their complex pharmacological profile. nih.gov
Beta-carbolines are known to interact with benzodiazepine (B76468) receptors, which are a component of the GABA-A receptor complex, the primary inhibitory neurotransmitter system in the brain. nih.govnih.govpnas.org The nature of this interaction can vary, with some β-carbolines acting as agonists, inverse agonists, or antagonists at the benzodiazepine binding site. frontiersin.org
The interaction is typically measured by the ability of β-carboline derivatives to inhibit the binding of radiolabeled benzodiazepines, such as [³H]-flunitrazepam, to their receptors. nih.gov The potency of this inhibition is influenced by the chemical structure of the β-carboline. For example, β-carboline amides with an unsaturated C ring are among the most potent inhibitors of benzodiazepine receptor binding. nih.gov The ethyl ester of β-carboline-3-carboxylic acid was one of the first potent inhibitors identified from human urine and brain tissue. pnas.org These interactions with the GABA-A receptor complex are thought to underlie some of the anxiolytic, hypnotic, and anticonvulsant properties observed with certain β-carboline compounds. nih.govpnas.org
Serotonin (B10506) Receptor Subtype Binding (e.g., 5-HT6, 5-HT7)
Beta-carbolines have demonstrated a capacity to bind to several serotonin (5-HT) receptor subtypes, although their affinity can vary significantly based on the specific structure of the compound. Research has shown that these compounds generally exhibit a modest affinity for 5-HT2A receptors. nih.gov The binding affinity is highly influenced by the presence and nature of substituents on the beta-carboline ring system and the degree of saturation in the rings. nih.gov
While some beta-carbolines have been investigated for their interaction with 5-HT1A receptors, they typically show little to no significant affinity for this subtype. nih.gov For instance, Tetrahydro-β-carboline (THBC) binds to 5-HT1A receptors with a relatively low affinity, with a reported Ki value of 4310 nM. Among the tested beta-carbolines, only racemic 8-methoxytetrahydroharman has shown a somewhat higher affinity, with a Ki value of 450 nM.
The interaction of beta-carbolines with 5-HT7 receptors is also an area of interest. The 5-HT7 receptor, a G protein-coupled receptor, is known to be a target for various psychoactive compounds. nih.gov The structural features of ligands, including beta-carbolines, that determine their affinity and selectivity for the 5-HT7 receptor are complex and involve specific interactions with amino acid residues within the receptor's binding pocket. nih.gov
Glycine (B1666218) Receptor Antagonism
Beta-carbolines have been identified as negative allosteric modulators of GABA(A) receptors and have also been shown to inhibit currents induced by glycine in neurons of the embryonic mouse spinal cord and hippocampus. nih.gov This inhibitory effect on the glycine receptor (GlyR) is developmentally regulated, decreasing as the neurons mature in culture. nih.gov
The sensitivity of GlyRs to inhibition by beta-carbolines appears to be dependent on the subunit composition of the receptor. nih.gov Glycine receptors can be composed of different alpha (α) and beta (β) subunits. The β subunit is crucial for the synaptic localization of GlyRs and influences their pharmacological properties. wikipedia.org Studies using Chinese hamster ovary (CHO) cells transfected with different GlyR subunits have demonstrated that the presence of the β subunit confers resistance to inhibition by beta-carbolines. nih.gov Receptors composed solely of the α2 subunit are more sensitive to beta-carboline-induced inhibition compared to those that also include the β subunit. nih.gov
Transient Receptor Potential Melastatin 8 (TRPM8) Channel Modulation
The Transient Receptor Potential Melastatin 8 (TRPM8) channel, a sensor for cold temperatures and cooling agents, has emerged as a pharmacological target for various conditions. nih.govnih.gov A series of conformationally restricted derivatives of N,N′-dibenzyl tryptophan, including tetrahydro-β-carbolines (THBCs), have been synthesized and characterized for their ability to modulate TRPM8 channels. nih.govacs.orgresearchgate.net
These beta-carboline-based antagonists have been evaluated in vitro using Ca²⁺ imaging and patch-clamp electrophysiology assays. nih.govacs.org The results indicate that these compounds can act as potent antagonists of the TRPM8 channel. nih.govacs.org For example, the compound (5R,11aS)-5-(4-chlorophenyl)-2-(4-fluorobenzyl)-5,6,11,11a-tetrahydro-1H-imidazo[1′,5′:1,6]pyrido[3,4-b]indole-1,3(2H)-dione emerged as a particularly potent and selective TRPM8 antagonist with an IC₅₀ of 4.10 ± 1.2 nM. nih.govnih.gov Molecular modeling studies have helped to elucidate the interaction network between these beta-carboline derivatives and the TRPM8 binding site, providing a basis for their antagonist activity. acs.orgnih.gov The tryptophan moiety within these structures is considered a solid pharmacophore for designing highly potent modulators of TRPM8. nih.govnih.gov
Organic Cation Transporter (OCT) and Serotonin Transporter (SERT) Interactions
The interaction of beta-carbolines with transporters such as the serotonin transporter (SERT) has been a subject of investigation. Some beta-carboline derivatives, like 1-trichloromethyl-1,2,3,4-tetrahydro-beta-carboline (TaClo), have been shown to significantly reduce serotonin uptake in human serotonergic cells. nih.gov However, the mechanism of this inhibition is not always mediated by direct interaction with SERT. nih.gov For instance, the uptake of TaClo into JAR cells was not blocked by the specific SERT inhibitor imipramine, suggesting that this particular beta-carboline penetrates the cell membrane passively due to its high lipophilicity, rather than being actively transported by SERT. nih.gov
The structural features of molecules that interact with SERT are complex. Studies on the binding of the psychedelic compound ibogaine (B1199331) to SERT have revealed that its tricyclic ring system lodges between specific amino acid residues (Tyr176 and Tyr95) in both the outward-open and occluded conformations of the transporter. nih.gov The tertiary amine of ibogaine interacts with another residue, Asp98. nih.gov These findings provide insights into the potential binding modes of other indole-containing compounds like beta-carbolines at the SERT.
Interactions with Nucleic Acids and Sub-Cellular Components
Beyond their interactions with receptors and transporters, beta-carboline alkaloids have been shown to directly interact with fundamental cellular components like nucleic acids, which can lead to significant downstream biological effects.
DNA Intercalation and Binding Dynamics
Beta-carboline alkaloids have demonstrated the ability to bind to DNA through various modes, including intercalation and groove binding. nih.govresearchgate.net Intercalation involves the insertion of the planar, aromatic ring system of the beta-carboline between the base pairs of the DNA double helix. nih.gov This interaction can lead to structural changes in the DNA. nih.govresearchgate.net
Spectroscopic techniques such as Fourier transform infrared (FTIR) and UV-visible spectroscopy have been employed to study the binding of several beta-carboline alkaloids, including harmine (B1663883), harmane, harmaline (B1672942), harmalol (B191368), and tryptoline, to calf-thymus DNA. nih.gov These studies have shown that these alkaloids bind to DNA with varying affinities. The binding affinity has been found to be in the order of harmine > harmalol > harmaline > harmane > tryptoline. nih.gov Despite this binding, no major changes to the secondary B-form structure of the DNA were observed. nih.gov
The binding constants (K) for these interactions have been determined, providing a quantitative measure of their affinity for DNA.
Table 1: DNA Binding Constants of Beta-Carboline Alkaloids
| Compound | Binding Constant (K) M⁻¹ |
|---|---|
| Harmine | 3.44 x 10⁷ |
| Harmalol | 6.43 x 10⁵ |
| Harmaline | 3.82 x 10⁵ |
| Harmane | 1.63 x 10⁵ |
| Tryptoline | 1.11 x 10⁵ |
Data sourced from Nafisi et al., 2010. nih.gov
The planarity of the beta-carboline skeleton and the presence of polar groups like -OH and -OCH₃ can influence the binding affinity. jst.go.jp
Interference with DNA Synthesis and Replication
The interaction of beta-carboline derivatives with DNA can interfere with crucial cellular processes such as DNA synthesis and replication. nih.govresearchgate.net By binding to the DNA template, these compounds can inhibit the action of enzymes like DNA topoisomerases, which are essential for managing DNA topology during replication and transcription. nih.govresearchgate.net
For example, the beta-carboline alkaloid harmine has been shown to induce DNA damage and decrease the activity of PARP1, an enzyme involved in DNA repair. spandidos-publications.com This interference with DNA repair mechanisms can lead to cell cycle arrest, typically in the G2/M phase, by inhibiting the phosphorylation of the retinoblastoma protein (pRb) and reducing the expression of key cell cycle proteins like CDK2, cyclin A, and cyclin B1. spandidos-publications.com Some beta-carboline dimers have also been found to arrest the cell cycle in the S phase in sarcoma cells by targeting molecules like CDK2 and Cyclin-A2. nih.gov These findings highlight a significant mechanism through which beta-carbolines can exert their biological effects, including potential antitumor activities. researchgate.net
Effects on Mitochondrial Membrane Potential and Function
Beta-carboline alkaloids and their synthetic analogs exert significant effects on mitochondrial function, a critical aspect of cellular bioenergetics and survival. Research has demonstrated that these compounds can interfere with the mitochondrial respiratory chain and disrupt the mitochondrial membrane potential, which are key events that can lead to cell death.
N-methylated beta-carboline derivatives, which are structurally similar to the neurotoxin MPP+ (N-methyl-4-phenylpyridinium ion), have been shown to inhibit mitochondrial respiration. nih.gov Studies on rat liver mitochondria revealed that these compounds block oxygen consumption linked to NAD+, a crucial coenzyme in cellular respiration. nih.govnih.gov The order of inhibitory potency for NAD+-linked O2 consumption was found to be: MPP+ = 2-methylharmine > 2-methylharmol = 2-methylharmaline >> 2-methylharmalol > 2-methylnorharman > 6-OH-2-methylharmalan >> 2-methylharman. nih.govnih.gov This inhibition is thought to involve both neutral and cationic forms of the molecules, with the neutral forms facilitating entry into the mitochondria. nih.gov The disruption of the respiratory chain by these beta-carbolines is considered a potential mechanism for their observed neurotoxicity. nih.gov
Furthermore, the beta-carboline alkaloid harmine has been directly shown to decrease the mitochondrial membrane potential in MCF-7 breast cancer cells. spandidos-publications.com This loss of membrane potential is a critical event in the intrinsic pathway of apoptosis. Another beta-carboline analog, Tryptolinamide (TLAM), has been identified as an inhibitor of phosphofructokinase-1 (PFK1). acs.org Inhibiting this enzyme is a therapeutic strategy aimed at treating mitochondrial dysfunction by enhancing oxidative phosphorylation. acs.org
Table 1: Effect of Beta-Carboline Analogs on Mitochondrial Function
| Compound/Analog | Model System | Observed Effect | Reference |
|---|---|---|---|
| N-methylated β-carbolines (e.g., 2-methylharmine) | Rat Liver Mitochondria | Inhibition of NAD+-linked oxygen consumption | nih.govnih.gov |
| Harmine | MCF-7 Cells | Decrease in mitochondrial membrane potential | spandidos-publications.com |
| Tryptolinamide (TLAM) | Not Specified | Inhibition of phosphofructokinase-1 (PFK1) | acs.org |
Impact on Cell Membrane Integrity
Certain beta-carboline derivatives have been found to compromise the integrity of cellular membranes, an effect particularly studied in the context of their antifungal activity. Research on a specific tetrahydro-β-carboline derivative, (1R,3S)-methyl 1-octyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate, demonstrated its ability to disrupt the membranes of the fungal pathogen Candida glabrata. mdpi.com This disruption was characterized by an increase in the asymmetry of the membrane and the decomposition of the cell surface, ultimately leading to fungal cell death. mdpi.com This mechanism highlights a direct action on the physical barrier of the cell, which is distinct from intracellular targets.
Modulation of Key Cellular Pathways
Induction of Apoptotic Pathways
A prominent mechanism of action for many beta-carboline analogs is the induction of apoptosis, or programmed cell death, in various cancer cell lines. This process is often mediated through the activation of specific signaling cascades.
For instance, synthetic β-carboline-3-carboxylic acid dimers have been shown to induce apoptosis in MG-63 human sarcoma cells. nih.gov The characteristic morphological changes of apoptosis, such as cell shrinkage and chromatin condensation, were observed following treatment. nih.gov Similarly, the synthetic beta-carboline DH332 triggers apoptosis in B cell lymphoma cells by activating the caspase signaling pathway. semanticscholar.org
The well-known beta-carboline alkaloid harmine induces apoptosis in human colon cancer and MCF-7 breast cancer cells through a mitochondrial-mediated pathway that is dependent on the pro-apoptotic protein Bax but independent of the tumor suppressor p53. spandidos-publications.com Another analog, ethyl β-carboline-3-carboxylate (β-CCE), was found to induce apoptosis in SiHa cervical cancer cells in a manner dependent on both time and concentration. nih.gov
Further studies using flow cytometry and fluorescence microscopy have confirmed the pro-apoptotic effects of various beta-carboline derivatives in different cancer models, including chronic myelogenous leukemia (K562) and prostate cancer (PC-3) cells. nih.govusm.my In PC-3 cells, a novel β-carboline derivative, compound 8q, led to a total apoptosis rate of 63.23% at a 10 μM concentration. nih.gov
Table 2: Apoptosis Induction by Beta-Carboline Analogs in Cancer Cells
| Compound/Analog | Cell Line | Key Findings | Reference |
|---|---|---|---|
| β-Carboline-3-carboxylic acid dimers | MG-63 (Sarcoma) | Induced morphological features of apoptosis. | nih.gov |
| Compound 8q | PC-3 (Prostate) | Caused a 63.23% apoptosis rate at 10 μM. | nih.gov |
| DH332 | B cell lymphoma | Activated the caspase signaling pathway. | semanticscholar.org |
| Harmine | MCF-7 (Breast) | Triggered Bax-dependent, p53-independent apoptosis. | spandidos-publications.com |
| Ethyl β-carboline-3-carboxylate (β-CCE) | SiHa (Cervical) | Induced time- and concentration-dependent apoptosis. | nih.gov |
Regulation of Reactive Oxygen Species (ROS) Homeostasis
Beta-carboline compounds can modulate the balance of reactive oxygen species (ROS) within cells, often leading to oxidative stress and subsequent cell death. An excessive accumulation of ROS can cause damage to cellular components and trigger apoptotic pathways.
In cervical cancer cells, ethyl β-carboline-3-carboxylate (β-CCE) was shown to significantly elevate the levels of both cytoplasmic and mitochondrial ROS. nih.gov This disruption of redox homeostasis was confirmed by changes in total antioxidant capacity and superoxide (B77818) dismutase activity. nih.gov Crucially, the use of a ROS scavenger, N-acetylcysteine (NAC), was able to mitigate the apoptosis induced by β-CCE, confirming the critical role of ROS in its mechanism of action. nih.gov
Similarly, a novel β-carboline derivative (compound 8q) was found to cause an accumulation of ROS in PC-3 prostate cancer cells, which contributed to its apoptotic effect. nih.gov The mean fluorescence intensity, an indicator of ROS levels, increased significantly after treatment with this compound. nih.gov Beyond cancer, certain 1,2,3,4-tetrahydro-β-carboline derivatives have been developed as ROS inducers to combat plant bacterial diseases, demonstrating their ability to disrupt the redox system in bacteria as a mechanism for their bactericidal effects. acs.org
Influence on Neurogenesis and Neuroprotection Mechanisms
The influence of beta-carbolines on the central nervous system is complex, with some analogs exhibiting neurotoxic properties while others show potential for neuroprotection and neural repair.
The neurotoxicity of certain N-methylated β-carbolines has been linked to their ability to inhibit mitochondrial respiration, a mechanism that could contribute to neurodegenerative processes. nih.govnih.gov
Conversely, the β-carboline abecarnil (B195500) has demonstrated neuroprotective effects. In models of cerebral ischemia, it protected cultured cortical neurons from oxygen-glucose deprivation and from excitotoxicity induced by the neurotransmitter NMDA. lu.se This suggests a potential to shield neurons from damage associated with stroke or other excitotoxic conditions. lu.se
Furthermore, specific beta-carbolines have been shown to promote remyelination, the process of restoring the myelin sheath around nerve fibers, which is crucial for proper nerve function and is damaged in diseases like multiple sclerosis. The β-carbolines β-CCB and β-CCE, which act on GABA-A receptors on oligodendrocytes, were found to enhance remyelination in an animal model. frontiersin.org Their mechanism involves increasing the proliferation of oligodendrocyte precursor cells (OPCs) and their differentiation into mature, myelin-producing oligodendrocytes, highlighting a regenerative potential within the central nervous system. frontiersin.org
Mechanistic Investigations of Specific Biological Activities of Dihydro Beta Carbolines
Mechanistic Basis of Antimicrobial Actions
Beta-carboline alkaloids are recognized for their diverse pharmacological properties, which include antimicrobial activities. nih.gov The mechanisms underlying these actions are multifaceted and target various cellular processes in fungi, bacteria, and protozoan parasites.
Antifungal Mechanisms
For instance, against Cryptococcus neoformans , a pathogenic yeast, the synthetic β-carboline derivative 8-nitroharmane has shown significant inhibitory effects. nih.gov The proposed mechanism of action involves the leakage of substances that absorb at 260 nm, suggesting damage to the cell membrane. researchgate.net A study screening various beta-carboline derivatives against Cryptococcus neoformans and C. gattii identified 8-nitroharmane as a potent inhibitor. nih.gov Another related compound, harmol, has been shown to be fungicidal to Botrytis cinerea and fungistatic to Penicillium digitatum by causing permeabilization of the conidia membrane. researchgate.net
While specific mechanisms against Rhizoctonia solani , a plant pathogenic fungus, have not been detailed for 4,9-Dihydro-3H-beta-carbolin-6-ol, studies on other β-carboline derivatives suggest potential modes of action. For example, some synthetic β-carboline derivatives have demonstrated fungicidal activity against a range of phytopathogens. mdpi.comresearchgate.net The general antifungal mechanisms of related compounds often involve disruption of the fungal cell membrane and its integrity. nih.gov
Table 1: Antifungal Activity of Selected Beta-Carboline Derivatives
| Compound | Fungal Species | Observed Effect/Mechanism | Reference |
| 8-Nitroharmane | Cryptococcus neoformans, C. gattii | Inhibition of growth, leakage of cellular components | nih.govresearchgate.net |
| Harmol | Botrytis cinerea, Penicillium digitatum | Membrane permeabilization | researchgate.net |
| (1R,3S)-methyl 1-octyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | Candida glabrata | Disruption of membrane asymmetry and cell surface decomposition | nih.gov |
Antibacterial Mechanisms
The antibacterial actions of beta-carboline derivatives, particularly tetrahydro-beta-carbolines, have been attributed to the induction of oxidative stress. researchgate.netnih.gov Novel 1,2,3,4-tetrahydro-β-carboline derivatives have been shown to induce an increase in reactive oxygen species (ROS), leading to apoptotic-like behavior in bacteria. researchgate.net These compounds have demonstrated excellent activity against several plant pathogenic bacteria, including Pseudomonas syringae pv. actinidiae, Xanthomonas axonopodis pv. citri, and Xanthomonas oryzae pv. oryzae. researchgate.net The disruption of the redox system balance appears to be a key mechanism in their antibacterial efficacy. nih.gov Furthermore, some 9-glycosyl-4,9-dihydropyrano[3,4-b]indole-1(3H)-ones, which share a similar core structure, have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov
Antiplasmodial Mechanisms
Several beta-carboline derivatives have demonstrated promising activity against the malaria parasite, Plasmodium falciparum. nih.govnih.govunimi.it A proposed mechanism for their antiplasmodial action is the inhibition of parasite DNA synthesis through the intercalation of the beta-carboline scaffold into the DNA base pairs. nih.gov Synthetic tetrahydro-beta-carboline derivatives have shown significant activity against multidrug-resistant strains of P. falciparum. nih.gov In silico studies have also suggested that these compounds may interact with various molecular targets within the parasite, such as PfFNR, PfPK7, PfGrx1, and PfATP6. nih.gov
Mechanistic Basis of Antiproliferative Effects
Beta-carboline alkaloids have been investigated for their potential as anticancer agents, with research pointing towards their ability to inhibit cancer cell growth and interfere with key signaling pathways. nih.gov
Inhibition of Cancer Cell Growth and Proliferation
The antiproliferative effects of beta-carboline derivatives have been observed in various cancer cell lines. These compounds can inhibit cell proliferation and induce apoptosis. nih.gov For example, novel tetrahydro-β-carboline derivatives have been developed as aminopeptidase (B13392206) N (APN) inhibitors, which act as chemosensitizers, enhancing the efficacy of traditional anticancer drugs like Paclitaxel in breast cancer cells. nih.gov The combination of these inhibitors with chemotherapeutic agents has been shown to be effective against breast cancer stem cell growth. nih.gov
Molecular Targets and Signaling Pathways in Cancer Cells
The molecular mechanisms underlying the antiproliferative effects of beta-carbolines involve interactions with various cellular targets and signaling pathways. One of the key mechanisms is the intercalation of these compounds into DNA, which can lead to the inhibition of DNA topoisomerases and cyclin-dependent kinases (CDKs). nih.gov
Recent research has focused on developing beta-carboline derivatives that target specific enzymes overexpressed in cancer cells. For example, tetrahydro-β-carboline-based inhibitors of aminopeptidase N (APN/CD13) have been synthesized. nih.gov Inhibition of APN, a metalloprotease involved in cell migration, survival, and angiogenesis, has been shown to sensitize cancer cells to chemotherapy. nih.gov The combined treatment of breast cancer cells with these inhibitors and Paclitaxel led to a reduction in the mRNA expression of stemness markers such as OCT-4, SOX-2, and Nanog, suggesting a role in reducing the cancer stem cell population. nih.gov
Table 2: Investigated Molecular Targets of Beta-Carboline Derivatives in Cancer Cells
| Compound Class | Target | Cancer Type | Outcome | Reference |
| Beta-carboline alkaloids (general) | DNA, Topoisomerases, CDKs | Various | Inhibition of replication and cell cycle progression | nih.gov |
| Tetrahydro-β-carboline derivatives | Aminopeptidase N (APN/CD13) | Breast Cancer | Chemosensitization, reduced cancer stem cell growth | nih.gov |
Mechanistic Basis of Antioxidant Capacity
The antioxidant properties of beta-carboline alkaloids, including dihydro- and tetrahydro-beta-carbolines, are a subject of significant scientific interest. These properties are largely attributed to their chemical structure, which allows them to interact with and neutralize reactive oxygen species (ROS).
The primary mechanism by which beta-carbolines are thought to exert their antioxidant effects is through free radical scavenging. While direct studies on this compound are limited, research on related beta-carboline structures provides significant insights. Dihydro-beta-carbolines, such as harmaline (B1672942) and harmalol (B191368), have demonstrated significant protective effects against oxidative agents. nih.govoup.com
The core of their radical-scavenging ability lies in the indole (B1671886) nucleus of the beta-carboline structure. This electron-rich system can donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. For phenolic beta-carbolines, including the subject compound with its 6-hydroxy group, the phenolic hydroxyl group is a primary site for radical scavenging. The hydrogen atom from the hydroxyl group can be readily donated to a radical, and the resulting phenoxyl radical is stabilized by resonance within the aromatic ring system.
Studies on a variety of beta-carboline derivatives have shown that phenolic and benzyloxy derivatives exhibit superior antioxidant activities. nih.gov It is important to note that under certain conditions, such as high concentrations, some beta-carboline derivatives may exhibit pro-oxidant properties. ptfarm.pl
Table 1: Antioxidant Activity of Selected Beta-Carboline Derivatives
| Compound | Assay | Model | Finding |
| Harmaline | H₂O₂ and Paraquat Induced Oxidative Stress | Saccharomyces cerevisiae | Showed significant protection against the oxidative agents. oup.com |
| Harmalol | H₂O₂ and Paraquat Induced Oxidative Stress | Saccharomyces cerevisiae | Demonstrated the strongest antioxidant effect among the tested dihydro-beta-carbolines. oup.com |
| Phenolic and Benzyloxy Beta-Carboline Derivatives | Lipid Peroxidation Inhibition | LDL oxidation model | Exhibited higher antioxidant activity compared to non-phenolic derivatives. nih.gov |
By scavenging free radicals, this compound is postulated to play a role in the regulation of oxidative stress. Oxidative stress arises from an imbalance between the production of ROS and the body's ability to counteract their harmful effects. Persistent oxidative stress is implicated in the pathophysiology of numerous diseases.
The antioxidant action of beta-carbolines contributes to the cellular defense against oxidative damage. In vivo studies using the yeast Saccharomyces cerevisiae have shown that dihydro-beta-carbolines can protect cells from the damaging effects of hydrogen peroxide (H₂O₂) and paraquat, a potent ROS generator. nih.govoup.com This protective effect is linked to their ability to scavenge hydroxyl radicals, which in turn mitigates damage to cellular components like DNA, proteins, and lipids. oup.com The antigenotoxic effects observed for beta-carbolines in V79 cell lines further support their role in protecting genetic material from oxidative damage. nih.gov
Mechanistic Basis of Neurobiological Modulation
Beta-carbolines are well-recognized for their diverse effects on the central nervous system. These effects are mediated through various neurochemical pathways, including the modulation of neurotransmitter systems.
While direct evidence for the antidepressant effects of this compound is not available, the broader class of beta-carbolines has been investigated for such properties. One of the most prominent mechanisms is the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters involved in mood regulation, such as serotonin (B10506), dopamine, and norepinephrine (B1679862). nih.gov By inhibiting MAO, beta-carbolines can increase the synaptic availability of these neurotransmitters, a mechanism shared by many clinically used antidepressant drugs.
Furthermore, some beta-carbolines are known to have effects on neurogenesis and may possess intrinsic antidepressant properties beyond MAO inhibition. nih.gov For instance, the beta-carboline derivative L-655,708 has been shown to exert sustained antidepressant-like effects by acting as a negative allosteric modulator of α5-containing GABA-A receptors and by promoting plasticity of GluA1 glutamate (B1630785) receptors.
The potential cognitive-enhancing mechanisms of this compound are not well-elucidated in the scientific literature. However, research on other beta-carboline derivatives suggests potential avenues for investigation. For example, 9-methyl-β-carboline has been reported to have cognitive-enhancing properties, although the specific mechanisms for a 6-hydroxy dihydro-beta-carboline may differ. researchgate.net Potential mechanisms could involve the modulation of neurotransmitter systems implicated in learning and memory, such as the cholinergic and glutamatergic systems, or through neuroprotective effects that preserve cognitive function. Further research is required to explore these possibilities for this compound.
The primary mechanism by which beta-carbolines, including dihydro- and tetrahydro-beta-carbolines, modulate neurotransmitter metabolism is through the inhibition of monoamine oxidase (MAO). nih.gov MAO exists in two isoforms, MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, while both isoforms metabolize dopamine.
Beta-carbolines such as harmine (B1663883) and harmaline are potent, reversible, and competitive inhibitors of MAO-A. nih.gov The inhibition of MAO-A leads to an increase in the levels of serotonin and norepinephrine in the brain. This is a well-established mechanism for producing antidepressant effects. Studies on the structurally related compound 6-hydroxy-1-methyl-1,2,3,4-tetrahydro-beta-carboline have shown its presence in rat brain and its influence on serotonin metabolism. nih.gov
Computational studies have provided insights into the interaction between beta-carbolines and the active site of MAO-A, highlighting the importance of the beta-carboline scaffold for binding and inhibition. mdpi.com The potency of inhibition can be influenced by substituents on the beta-carboline ring. nih.gov
Table 2: Inhibition of Monoamine Oxidase (MAO) by Beta-Carboline Derivatives
| Compound | Target | Type of Inhibition | Ki Value |
| Harmine | MAO-A | Reversible, Competitive | 5 nM nih.gov |
| Harmaline | MAO-A | Reversible, Competitive | 48 nM nih.gov |
| 2-Methylharminium | MAO-A | Reversible, Competitive | 69 nM nih.gov |
| 2,9-Dimethylharminium | MAO-A | Reversible, Competitive | 15 nM nih.gov |
Mechanistic Basis of Antiparasitic Activity (e.g., Anti-Leishmanial)
The beta-carboline scaffold has been identified as a promising framework for the development of antiparasitic agents, with numerous studies focusing on its anti-leishmanial potential. nih.govresearchgate.net The mechanisms underlying this activity are multifaceted and appear to vary between different derivatives.
One significant mechanism of action is the induction of apoptosis in the parasite. scielo.br For instance, β-carboline-1-propionic acid has been shown to induce apoptotic processes in both Leishmania amazonensis and Leishmania infantum promastigotes. scielo.br Interestingly, this compound's ability to eliminate intracellular amastigotes seems to occur in a manner independent of nitrosative stress, as it was found to inhibit the production of nitric oxide in infected macrophages. scielo.br
Other studies have pointed towards a cytostatic effect mediated by the disruption of the parasite's cell cycle. nih.gov The compound N-butyl-[1-(4-methoxy)phenyl-9H-β-carboline]-3-carboxamide was observed to prevent cytokinesis in L. amazonensis. nih.gov Treated promastigotes exhibited an abnormal phenotype with multiple flagella and nuclei, and there was an accumulation of cells in the G2/M stage of the cell cycle. nih.gov This suggests that while the duplication of cellular structures is not inhibited, the final stage of cell division is blocked. nih.gov
Morphological and ultrastructural changes in the parasite are also key features of the anti-leishmanial activity of some beta-carboline derivatives. nih.govnih.gov Treatment with certain β-carboline-1,3,5-triazine hybrids led to an increase in lipid-storage bodies and alterations in the mitochondria and plasma membrane of L. amazonensis promastigotes. nih.govnih.gov The accumulation of these lipid bodies may be associated with apoptotic cell death. nih.gov
The broad spectrum of observed anti-leishmanial mechanisms, from inducing apoptosis and disrupting the cell cycle to causing significant morphological changes, highlights the potential of the beta-carboline framework in developing novel antiparasitic therapies. nih.govscielo.brnih.gov
Table 2: Proposed Anti-leishmanial Mechanisms of Beta-Carboline Derivatives
| Compound/Derivative Class | Proposed Mechanism of Action | Target Species | Reference |
| β-carboline-1-propionic acid | Induction of apoptosis; Nitrosative stress-independent elimination of amastigotes | Leishmania amazonensis, Leishmania infantum | scielo.br |
| N-butyl-[1-(4-methoxy)phenyl-9H-β-carboline]-3-carboxamide | Prevention of cytokinesis (cytostatic effect); Increase in cells in G2/M phase | Leishmania amazonensis | nih.gov |
| β-carboline-1,3,5-triazine hybrids | Alterations in mitochondria and plasma membrane; Increase in lipid-storage bodies | Leishmania amazonensis | nih.govnih.gov |
Advanced Analytical Characterization in Beta Carboline Research
Chromatographic Separation and Detection Methods
Chromatographic techniques are fundamental to the study of 4,9-Dihydro-3H-beta-carbolin-6-ol, enabling its separation from complex mixtures and its quantitative determination. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin Layer Chromatography (TLC) each play a crucial role in the analytical workflow.
High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of beta-carboline alkaloids, offering high resolution and sensitivity. For the quantification of beta-carbolines, reversed-phase HPLC methods are commonly employed. These methods often utilize a C18 column with isocratic or gradient elution. A typical mobile phase might consist of a mixture of methanol (B129727), acetonitrile, and a buffered aqueous solution, such as sodium phosphate, to achieve optimal separation. nih.gov The use of fluorometric or electrochemical detectors can enhance the specificity and sensitivity of detection for these compounds. nih.govjst.go.jp In the analysis of complex samples like biological fluids or plant extracts, sample preparation steps involving extraction and clean-up are optimized to ensure accurate quantification and recovery of the target analytes. nih.gov
| Parameter | Typical Conditions for Beta-Carboline Analysis |
| Column | Reversed-phase C18 |
| Mobile Phase | Methanol:Acetonitrile:Buffer (e.g., 0.05 M Na2HPO4) |
| Detection | Fluorometric or Electrochemical (e.g., CNTs-GCE at +900 mV vs Ag/AgCl) nih.govresearchgate.net |
| Quantification | Based on calibration curves with detection limits often in the ng/mL range nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and profiling of beta-carboline derivatives, including hydroxylated forms. nih.gov For the analysis of compounds like 6-hydroxy-1-methyl-1,2,3,4-tetrahydro-beta-carboline, a related structure, a glass capillary GC-MS method can be utilized. nih.gov This often involves derivatization, for instance, with pentafluoropropionyl anhydride, to increase the volatility and thermal stability of the analyte. nih.gov The use of a deuterated internal standard is a common practice to ensure accurate quantification. nih.gov The mass spectrometer provides detailed structural information based on the fragmentation patterns of the analyte, aiding in its unequivocal identification. capes.gov.br
| Parameter | Typical Conditions for Hydroxylated Beta-Carboline Analysis |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Derivatization | Often required (e.g., pentafluoropropionylation) nih.gov |
| Internal Standard | Deuterated analogue of the analyte nih.gov |
| Ionization | Electron Impact (EI) or Chemical Ionization (CI) capes.gov.br |
| Analysis | Identification based on retention time and mass spectral fragmentation nih.govcapes.gov.br |
Thin Layer Chromatography (TLC) in Synthesis Monitoring
Thin Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of chemical syntheses involving beta-carbolines. It is particularly useful in tracking the conversion of reactants to products and identifying the presence of byproducts. researchgate.net The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent system of appropriate polarity) is critical for achieving good separation. Visualization of the separated spots on the TLC plate is typically accomplished under UV light, due to the inherent fluorescence of the beta-carboline ring system, or by using specific staining reagents.
Spectroscopic Elucidation of Molecular Structures
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a key technique for determining the molecular weight of this compound and for gaining insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. rsc.org The fragmentation patterns observed in the mass spectrum are characteristic of the beta-carboline core and can reveal the nature and position of substituents. For instance, the fragmentation of tetrahydro-beta-carbolines can involve a retro-Diels-Alder (RDA) mechanism. jst.go.jp In combination with chromatographic separation techniques like HPLC or GC, MS (as HPLC-MS/MS or GC-MS) becomes a highly selective and sensitive tool for the identification and quantification of beta-carbolines in various matrices. nih.govacs.org
UV-Vis and FT-IR Spectroscopy
The analytical characterization of beta-carboline alkaloids, including this compound, relies on a suite of spectroscopic techniques to elucidate their structural features. Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopy are fundamental in this regard, providing insights into the electronic and vibrational properties of the molecule, respectively. While specific spectral data for this compound is not extensively published, the characteristic properties of the dihydro-beta-carboline class allow for an informed understanding of its expected spectroscopic behavior.
UV-Visible Spectroscopy
The UV-Vis spectrum of a beta-carboline is dictated by the electronic transitions within its tricyclic aromatic system. For the broader class of beta-carboline alkaloids, absorption bands are typically observed in the UV region. researchgate.net The degree of saturation in the C-ring significantly influences the spectral characteristics. Dihydro-beta-carbolines (DHβCs), such as this compound, exhibit distinct photophysical and spectroscopic features that are a subject of ongoing research, including analysis by Density Functional Theory (DFT) calculations. rsc.org
The UV spectra of related beta-carboline alkaloids provide a reference for the expected absorption maxima. For instance, harmalol (B191368), a structurally similar compound, displays a characteristic absorption band. researchgate.net The position and intensity of these bands are sensitive to the solvent environment and substitution on the beta-carboline core. The presence of the hydroxyl group at the 6-position in this compound is expected to influence the electronic distribution and thus the UV-Vis absorption profile.
Table 1: UV-Vis Absorption Maxima of Representative Beta-Carboline Alkaloids
| Compound | Absorption Maximum (λmax) | Reference |
|---|---|---|
| Harmaline (B1672942) | 375 nm | researchgate.net |
| Harmalol | 371 nm | researchgate.net |
This table presents data for related beta-carboline alkaloids to provide context for the expected spectral characteristics of this compound.
FT-IR Spectroscopy
FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural components. These would include:
N-H stretching: The indole (B1671886) and secondary amine N-H groups would produce distinct stretching vibrations.
O-H stretching: A broad band indicative of the hydroxyl group.
C-H stretching: Aromatic and aliphatic C-H stretching vibrations.
C=C stretching: Vibrations associated with the aromatic rings.
C-N stretching: Bands corresponding to the amine and indole C-N bonds.
C-O stretching: Vibration from the phenolic hydroxyl group.
The precise frequencies of these vibrations provide a molecular fingerprint that can be used for identification and to infer structural details.
Quantitative Analysis Methodologies for Research Samples
Electrochemical Detection Methods
Electrochemical methods offer a highly sensitive and selective approach for the quantitative analysis of beta-carboline alkaloids. researchgate.netnih.gov These techniques are particularly well-suited for the detection of electroactive compounds like this compound, owing to the oxidizable nature of the indole nucleus and the phenolic hydroxyl group.
The voltammetric behavior of beta-carbolines has been studied using various electrode materials. researchgate.netconicet.gov.ar A common approach involves the use of a glassy carbon electrode (GCE), which can be modified to enhance sensitivity and selectivity. researchgate.netnih.gov For instance, carbon nanotube-modified GCEs (CNTs-GCE) have demonstrated improved amperometric responses for beta-carbolines. researchgate.netnih.gov
Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful techniques for investigating the redox properties of these alkaloids. researchgate.netconicet.gov.ar In a typical analysis, the compound exhibits one or more irreversible oxidation peaks at specific potentials. researchgate.net For a range of beta-carbolines, oxidation peaks have been observed at potentials around +0.90 V versus an Ag/AgCl reference electrode. researchgate.netresearchgate.net The exact potential is dependent on the molecular structure and the pH of the supporting electrolyte. researchgate.net
When coupled with a separation technique like high-performance liquid chromatography (HPLC), electrochemical detection (ED) provides a robust method for quantifying individual beta-carbolines in a mixture. researchgate.netnih.gov An HPLC-ED system using a CNTs-GCE has been successfully employed for the determination of several beta-carboline alkaloids, achieving low detection limits. nih.gov
Table 2: Electrochemical Detection Parameters for Beta-Carboline Alkaloids
| Technique | Electrode | Potential (vs. Ag/AgCl) | Analytes | Reference |
|---|---|---|---|---|
| HPLC-ED | CNTs-GCE | +900 mV | Harmalol, Harmaline, Norharmane, Harmane, Harmine (B1663883) | researchgate.netnih.gov |
| DPV/SWV | Boron-Doped Diamond | +0.90 V and +1.20 V | Harmaline | researchgate.net |
This table summarizes electrochemical detection methods developed for various beta-carboline alkaloids, which are applicable to the analysis of this compound.
Application in Complex Biological and Environmental Matrices
The quantification of this compound in complex matrices such as biological fluids, tissues, and environmental samples presents analytical challenges due to the low concentrations of the analyte and the presence of interfering substances. mdpi.comnih.gov To address this, robust sample preparation and highly sensitive analytical techniques are required.
Sample Preparation
A crucial step in the analysis is the effective extraction and clean-up of the sample to isolate the target compound and remove matrix components. mdpi.comnih.gov Common methods include:
Liquid-Liquid Extraction (LLE): A traditional method for separating compounds based on their differential solubility in two immiscible liquids. nih.gov
Solid-Phase Extraction (SPE): A more modern and efficient technique that uses a solid sorbent to selectively adsorb the analyte, which is then eluted with a suitable solvent. Both reversed-phase (C18) and cation-exchange sorbents are utilized for beta-carboline extraction. nih.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, initially developed for pesticide residue analysis, has been adapted for the extraction of beta-carboline alkaloids from food samples. mdpi.com
Analytical Techniques
Following sample preparation, highly sensitive and selective analytical methods are employed for quantification:
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This is a widely used technique due to the native fluorescence of many beta-carboline alkaloids, which provides excellent sensitivity and selectivity. nih.govnii.ac.jp
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Recognized for its exceptional sensitivity and precision, LC-MS/MS is a powerful tool for the definitive identification and quantification of beta-carbolines at trace levels in complex matrices. mdpi.comnih.gov Electrospray ionization (ESI) is commonly used to generate protonated molecules [M+H]+, which are then fragmented to produce characteristic product ions for selective reaction monitoring. nih.gov
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED): As detailed in the previous section, this method offers high sensitivity for electroactive beta-carbolines. researchgate.netnih.gov
These methods have been successfully applied to the analysis of beta-carbolines in a variety of complex samples, including meat products, beverages, and biological specimens. researchgate.netnih.govmdpi.com For instance, a study on meat products reported recovery rates for various beta-carbolines to be in the range of 78.4% to 96.5% using an LC-MS/MS method. mdpi.com Similarly, an HPLC-ED method applied to spiked beer, coffee, and cheese samples yielded recoveries between 88% and 102%. nih.gov
Table 3: Performance of Analytical Methods for Beta-Carbolines in Complex Matrices
| Matrix | Method | Analytes | Recovery (%) | Detection Limits | Reference |
|---|---|---|---|---|---|
| Meat Products | LC-MS/MS | Norharman, Harmol, Harmalol, Harmine, Harmaline | 78.4 - 96.5 | Not specified | mdpi.com |
| Beer, Coffee, Cheese | HPLC-ED | Harmalol, Harmaline, Norharmane, Harmane, Harmine | 88 - 102 | 4 - 19 ng/mL | nih.gov |
This table provides examples of the application and performance of various analytical methods for the quantification of beta-carboline alkaloids in complex samples.
Future Directions and Emerging Research Perspectives
Exploration of Undiscovered Biological Activities and Underlying Mechanisms
While the broader class of β-carbolines is known for a wide spectrum of pharmacological effects, the specific biological activity profile of 4,9-dihydro-3H-beta-carbolin-6-ol remains largely uncharted territory. mdpi.comresearchgate.net Future research should systematically screen this compound against a diverse array of biological targets to uncover novel therapeutic applications.
Detailed Research Areas:
Anticancer Potential: Many β-carboline derivatives exhibit potent anticancer activity by intercalating into DNA or inhibiting key enzymes like topoisomerases and cyclin-dependent kinases (CDKs). nih.govmdpi.com Future studies should investigate the cytotoxic effects of this compound against various cancer cell lines and explore its mechanism of action, such as the potential for inducing apoptosis or cell cycle arrest. researchgate.net
Antimicrobial and Antiviral Activity: The β-carboline scaffold is present in numerous compounds with demonstrated antimicrobial, antifungal, and antiviral properties. researchgate.netmdpi.com It is crucial to evaluate this compound for efficacy against a range of pathogens, including drug-resistant strains.
Neuropharmacological Effects: Given the structural similarity of the β-carboline core to neurotransmitters, these compounds often interact with receptors in the central nervous system, such as benzodiazepine (B76468) and serotonin (B10506) receptors. ljmu.ac.uk Investigating the neuropharmacological profile of this compound could reveal potential applications in treating neurological or psychiatric disorders.
A critical component of this exploration will be the elucidation of the molecular mechanisms underlying any observed biological activity. This involves identifying specific protein targets, characterizing binding interactions, and mapping the downstream signaling pathways affected by the compound.
Development of Novel Beta-Carboline Scaffolds with Improved Target Selectivity
The development of novel molecular scaffolds based on the this compound structure is a key strategy for enhancing therapeutic efficacy and minimizing off-target effects. The β-carboline framework is considered a "privileged scaffold" because it can be modified to interact with a wide variety of biological targets. nih.govacs.org
Strategies for Scaffold Development:
Molecular Hybridization: This approach involves combining the β-carboline core with other pharmacologically active fragments to create hybrid molecules with dual or enhanced activity. nih.gov For instance, incorporating fragments from known enzyme inhibitors or receptor ligands could produce derivatives of this compound with high potency and selectivity for a specific target.
Structural Simplification and Diversification: Creating simplified or more complex analogs of the core structure can lead to compounds with improved pharmacokinetic properties and target engagement. nih.gov Future synthetic efforts could focus on modifying the substituents on the A, B, and C rings of the dihydro-β-carboline skeleton to systematically explore the structure-activity relationship (SAR). nih.gov
Bis-β-carboline Alkaloids: Inspired by naturally occurring bis-β-carboline alkaloids, researchers are constructing novel scaffolds containing two β-carboline units. nih.gov This strategy has yielded potent antitumor agents that can inhibit both topoisomerase I and II. Applying this concept to the this compound core could lead to new classes of multi-target drugs. nih.gov
The ultimate goal is to design derivatives with high selectivity for a single biological target, which is crucial for developing safe and effective medicines.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To gain a holistic view of the biological effects of this compound, future research must move beyond single-target analyses and embrace a systems biology approach. unimelb.edu.au The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, comprehensive understanding of the compound's mechanism of action, identify novel targets, and predict potential biomarkers. nih.gov
Multi-Omics Applications:
Mechanism of Action: By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) in cells or tissues treated with the compound, researchers can map the global molecular response. This can reveal the full cascade of biological events triggered by the compound, from initial target binding to the ultimate physiological outcome. nih.gov
Biomarker Discovery: Multi-omics data can help identify molecular signatures (e.g., a set of genes or proteins) that correlate with the response to the compound. mixomics.org These biomarkers could be used in future clinical settings to predict which patients are most likely to benefit from treatment.
Predictive Toxicology: Analyzing the off-target effects of this compound at a systems level can help predict potential toxicities early in the drug development process.
Modern computational tools and pipelines, such as COMO and the R package mixOmics, are being developed to facilitate the integration and interpretation of these large and complex datasets, enabling researchers to extract meaningful biological insights. unimelb.edu.aumixomics.orgnih.gov
Advancements in Synthetic and Analytical Methodologies for Dihydro-Beta-Carbolines
Progress in the chemical synthesis and analysis of this compound and its derivatives is fundamental to advancing research in this area. While classical methods like the Pictet-Spengler and Bischler-Napieralski reactions are foundational, there is a continuous need for more efficient, selective, and sustainable methodologies. ljmu.ac.ukresearchgate.net
Future Synthetic and Analytical Goals:
Novel Synthetic Routes: Research is focused on developing new catalytic systems, particularly those using transition metals like palladium, copper, and gold, to construct the β-carboline core with greater control and efficiency. mdpi.comljmu.ac.uk Other emerging strategies include cascade reactions that form multiple chemical bonds in a single operation, improving atom economy and reducing waste. rsc.org
Chemoselective and Stereoselective Synthesis: Developing methods for the temperature-controlled, chemoselective oxidation of tetrahydro-β-carbolines can allow for the selective formation of either dihydro-β-carbolines or fully aromatic β-carbolines. ljmu.ac.uk Furthermore, creating enantioselective synthetic routes is critical, as the biological activity of chiral β-carboline derivatives is often dependent on their specific stereochemistry. nih.gov
Advanced Analytical Techniques: A combination of experimental and theoretical approaches is needed to fully characterize the photophysical and spectroscopic properties of dihydro-β-carbolines. rsc.org Advanced techniques in NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for unambiguous structure determination of novel derivatives. researchgate.net
These advancements will not only facilitate the synthesis of a wider range of derivatives for biological screening but also provide the pure, well-characterized compounds necessary for detailed pharmacological studies.
Theoretical and Computational Refinements in Predictive Modeling
In silico methods are indispensable tools in modern drug discovery, enabling the rational design and prioritization of new compounds before their synthesis. mdpi.com For this compound and its analogs, further refinement of theoretical and computational models is a key future direction.
Areas for Computational Refinement:
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. Developing highly predictive 2D and 3D-QSAR models for this specific class of dihydro-β-carbolines can provide valuable insights into the structural features required for potent activity and guide the design of new, more effective compounds. mdpi.com
Molecular Docking and Pharmacophore Modeling: Combining ligand-based pharmacophore design with structure-based protein-ligand docking can elucidate the binding modes of these compounds with their biological targets. nih.gov These models help explain the observed structure-activity relationships and can be used to virtually screen large compound libraries to identify new hits. nih.govnih.gov
Predictive ADME Modeling: In silico models that predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds are crucial for designing drug candidates with favorable pharmacokinetic profiles. nih.gov
Advanced Computational Methods: The application of more advanced computational techniques, such as machine learning and artificial intelligence, to QSAR and other predictive models can improve their accuracy and predictive power. scirp.org Distortion/interaction analysis and other quantum chemical calculations can also provide a deeper understanding of reaction mechanisms and selectivity in the synthesis of new derivatives. acs.org
By integrating these refined computational approaches, researchers can accelerate the discovery and optimization of new drug candidates based on the this compound scaffold.
Q & A
Q. What are the methodological considerations for synthesizing 4,9-Dihydro-3H-beta-carbolin-6-ol with high purity?
To optimize synthesis, employ factorial design to systematically test variables such as reaction temperature, solvent polarity, and catalyst loading . For example, a 2³ factorial design can identify interactions between variables and determine optimal conditions for yield and purity. Post-synthesis purification should leverage HPLC with reversed-phase C18 columns (using acetonitrile/water gradients) or crystallization techniques, as described in membrane and separation technology frameworks . Characterization via LC-MS and ¹H/¹³C NMR (referencing β-carboline analogs in ) ensures structural validation .
Q. How can researchers validate the stability of this compound under varying storage conditions?
Design a stability study using accelerated degradation protocols (e.g., exposure to heat, light, and humidity) . Monitor degradation products via high-resolution mass spectrometry (HRMS) and quantify stability using kinetic modeling (e.g., Arrhenius equation for temperature-dependent decay). Include control samples stored at -80°C under inert gas to establish baseline stability .
Advanced Research Questions
Q. What advanced methodologies resolve contradictions in reported biological activities of this compound derivatives?
Contradictions often arise from differences in assay conditions or cellular models. Apply multivariate statistical analysis (e.g., principal component analysis) to compare datasets across studies, isolating variables like cell line specificity or solvent effects . Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) to confirm mechanism-activity relationships . Theoretical frameworks for aligning experimental outcomes with computational predictions (e.g., docking studies) can further clarify discrepancies .
Q. How can researchers elucidate the reaction mechanisms of this compound in catalytic processes?
Use isotopic labeling (e.g., deuterated solvents or ¹⁵N-labeled intermediates) paired with kinetic isotope effect (KIE) studies to trace reaction pathways . Supplement with DFT calculations to model transition states and identify rate-determining steps. In situ FTIR or Raman spectroscopy can monitor intermediate formation in real time, as applied in reaction fundamentals and reactor design studies .
Q. What experimental strategies improve the predictive power of structure-activity relationship (SAR) models for β-carboline analogs?
Incorporate 3D-QSAR with CoMFA/CoMSIA to map steric and electrostatic fields around the β-carboline core . Augment with machine learning (e.g., random forest or neural networks) trained on bioactivity datasets to prioritize synthetic targets. Validate models using leave-one-out cross-validation and external test sets from public repositories (e.g., ChEMBL) .
Methodological Challenges and Solutions
Q. How should researchers address low yields in multi-step syntheses of this compound derivatives?
Apply DoE (Design of Experiments) to optimize each step, focusing on critical parameters like stoichiometry and reaction time . For bottleneck steps, explore flow chemistry to enhance mixing and heat transfer, as outlined in process control and simulation frameworks . Use in-line analytics (e.g., PAT tools) to monitor intermediate formation and minimize side reactions .
Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?
Standardize protocols using ISO/IEC 17025 guidelines for assay validation . Include internal controls (e.g., reference inhibitors) and calibrate equipment daily. For cell-based assays, maintain strict cell culture conditions (passage number, confluence) and use plate normalization methods (e.g., Z’-factor calculations) to ensure reproducibility .
Data Analysis and Interpretation
Q. How can conflicting spectral data (e.g., NMR shifts) for this compound be reconciled?
Perform variable temperature NMR to assess conformational dynamics or aggregation effects . Compare with computational NMR predictions (e.g., DFT-GIAO) to validate assignments. If discrepancies persist, use 2D NMR (HSQC, HMBC) to resolve overlapping signals, as demonstrated in β-carboline structural studies .
Q. What statistical methods are robust for analyzing dose-response data in toxicity studies?
Apply non-linear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values . Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For high-throughput data, implement false discovery rate (FDR) correction to minimize Type I errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
